2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane
Description
2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane is a boron-containing heterocyclic compound characterized by a dioxazaborocane core (a six-membered ring containing two oxygen atoms, one nitrogen atom, and one boron atom) substituted with a phenylethyl group. This structure imparts unique electronic and steric properties, making it relevant in organic synthesis, catalysis, and materials science.
Properties
IUPAC Name |
2-(2-phenylethyl)-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c1-2-4-12(5-3-1)6-7-13-15-10-8-14-9-11-16-13/h1-5,14H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYNBCZSIYCXIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90639929 | |
| Record name | 2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90639929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4848-04-8 | |
| Record name | 2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90639929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane typically involves the reaction of phenylethylamine with boronic acid derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as palladium on carbon (Pd/C). The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high yield. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether at low temperatures.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce boron-containing alcohols.
Scientific Research Applications
2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane involves its interaction with specific molecular targets. The boron atom in the compound can form stable complexes with various biomolecules, affecting their function. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the cancer cells.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Dioxazaborocane derivatives differ primarily in their substituents, which significantly influence their physical, chemical, and functional properties. Below is a comparative analysis of key derivatives:
Key Observations:
- Styryl derivatives (e.g., 4-methylstyryl) exhibit extended conjugation, enhancing thermal stability (melting point >200°C) .
- Functional Group Diversity : Hydroxyl-containing derivatives (e.g., ODOC) are used as lubricant additives due to their ability to form protective films on metal surfaces . Nitro groups (e.g., in 3-nitrophenyl derivatives) increase polarity and reactivity, suited for intermediates in organic synthesis .
- Dimeric Structures : 2,2’-Bi(1,3,6,2-dioxazaborocane) demonstrates unique reductive capabilities, generating H₂ with water and enabling hydrogenation reactions without external H₂ gas .
Physicochemical Properties
Physical properties vary significantly with substituents:
Biological Activity
The compound 2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane is a member of the dioxazaborocane family, which contains boron and nitrogen in its structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.
Molecular Structure
The molecular formula of this compound is . The compound features a dioxazaborocane ring structure that is known for its unique reactivity due to the presence of boron and nitrogen atoms.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 225.14 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily revolves around its ability to interact with various biological targets. The compound can form reversible covalent bonds with nucleophiles such as diols and amino acids. This property allows it to modulate enzyme activities and influence signaling pathways within cells.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains by inhibiting biofilm formation and quorum sensing mechanisms in pathogens like Pseudomonas aeruginosa .
Case Study: Drug Development Applications
- Enzyme Inhibition : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been evaluated as a potential inhibitor of the Yap/Taz-TEAD interaction, which is crucial in cancer biology .
- Boron-Containing Drugs : The compound's boron content makes it a candidate for developing boron neutron capture therapy (BNCT) agents. This therapy exploits the unique properties of boron to selectively target and destroy cancer cells while sparing healthy tissues .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have shown that this compound exhibits dose-dependent cytotoxic effects. The IC50 values vary based on the cell type but generally indicate promising anti-cancer activity.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with other related compounds is useful.
| Compound | Biological Activity | Notes |
|---|---|---|
| 4-Octenylboronic Acid | Enzyme modulation | Used in Suzuki-Miyaura coupling reactions |
| Phenylboronic Acid | Antimicrobial properties | Commonly utilized in drug development |
| Allylboronic Acid | Selective reactivity | Known for its role in organic synthesis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
